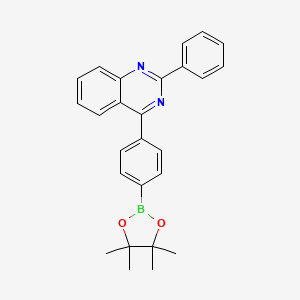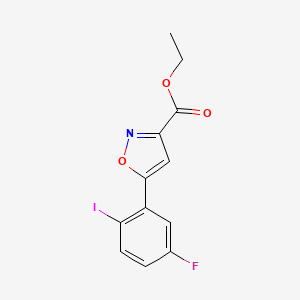
Ethyl 5-(5-Fluoro-2-iodophenyl)isoxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(5-Fluoro-2-iodophenyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a fluorine and iodine substitution on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-Fluoro-2-iodophenyl)isoxazole-3-carboxylate typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of an alkyne with a nitrile oxide, which acts as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often involves optimizing reaction conditions to maximize yield and purity. This can include the use of environmentally benign procedures and regioselective methods to ensure the desired substitution pattern on the isoxazole ring .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(5-Fluoro-2-iodophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms on the phenyl ring can be targets for nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The isoxazole ring can participate in oxidation and reduction reactions, potentially altering its biological activity.
Cycloaddition Reactions: The isoxazole ring can undergo further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and various metal catalysts. Reaction conditions can vary, but mild conditions are often preferred to maintain the integrity of the isoxazole ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the phenyl ring .
Applications De Recherche Scientifique
Ethyl 5-(5-Fluoro-2-iodophenyl)isoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Ethyl 5-(5-Fluoro-2-iodophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine and iodine substitutions can enhance its binding affinity to certain biological targets, potentially leading to increased biological activity. The isoxazole ring itself is known to interact with various enzymes and receptors, influencing their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
- Ethyl 5-(5-Iodophenyl)isoxazole-3-carboxylate
- Ethyl 5-(5-Fluoro-2-chlorophenyl)isoxazole-3-carboxylate
Uniqueness
Ethyl 5-(5-Fluoro-2-iodophenyl)isoxazole-3-carboxylate is unique due to the presence of both fluorine and iodine substitutions on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity compared to other similar compounds with only one halogen substitution .
Propriétés
Formule moléculaire |
C12H9FINO3 |
|---|---|
Poids moléculaire |
361.11 g/mol |
Nom IUPAC |
ethyl 5-(5-fluoro-2-iodophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9FINO3/c1-2-17-12(16)10-6-11(18-15-10)8-5-7(13)3-4-9(8)14/h3-6H,2H2,1H3 |
Clé InChI |
WTKFVZRDAHHZII-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




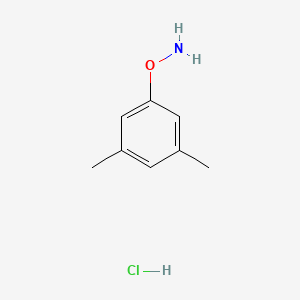
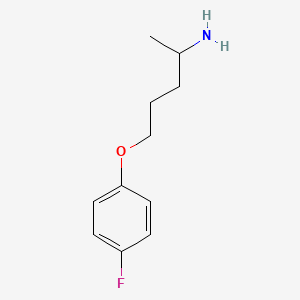
![2-Amino-8-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13704315.png)

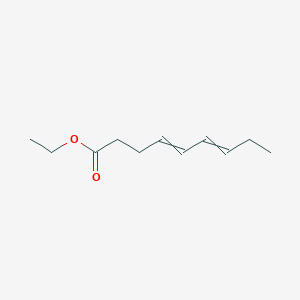

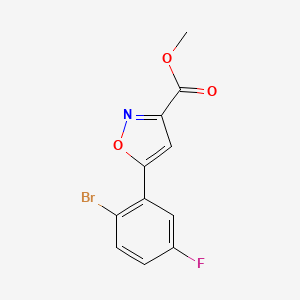
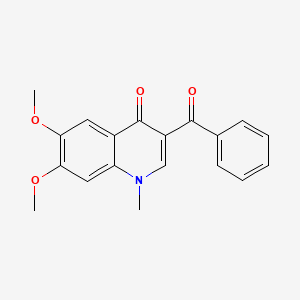
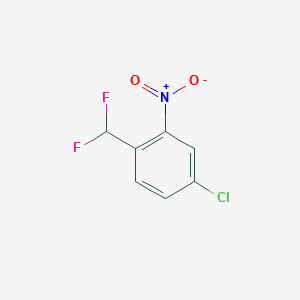
![6-Fluorobenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B13704369.png)

